[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride: is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific mode of action can depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways to induce their effects . The specific pathways affected can depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . The specific ADME properties can depend on the exact structure and functional groups present in the compound.
Result of Action
Thiazole derivatives are known to induce various molecular and cellular effects . The specific effects can depend on the exact structure and functional groups present in the compound.
Action Environment
Environmental factors can influence the action of many compounds . The specific influences can depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities .
Biology: In biological research, [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride is used to study enzyme interactions and cellular pathways involving thiazole derivatives .
Industry: In the industrial sector, the compound is used in the production of dyes, fungicides, and biocides .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: Compared to these similar compounds, [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the thiazole ring can influence its binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDEPWZKBPSRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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